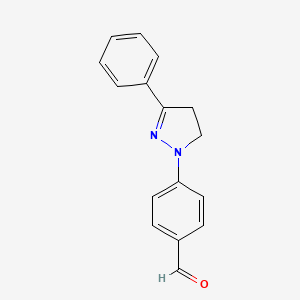

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c19-12-13-6-8-15(9-7-13)18-11-10-16(17-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAAHCDXVXYPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386074 | |

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-88-6 | |

| Record name | 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Pyrazoline Core

The pyrazoline core is typically synthesized via the reaction of chalcones with hydrazine derivatives. A representative procedure involves:

- Reactants: Chalcone (1 mmol), hydrazine hydrate or acetylhydrazine (1.2 mmol), and a catalyst such as triazabicyclo[4.4.0]dec-5-ene (TBD).

- Solvent: Anhydrous acetonitrile.

- Conditions: Heating at 60°C for 24 hours under nitrogen atmosphere.

- Purification: Flash column chromatography using ethyl acetate/petroleum ether mixtures.

This method yields pyrazolines with high purity and efficiency, often exceeding 80% yield.

Formylation Using Vilsmeier-Haack Reaction

The formylation step introduces the benzaldehyde group onto the pyrazoline scaffold:

- Reactants: Phosphorus oxychloride (0.02 mol) and N,N-dimethylformamide (DMF).

- Procedure: Phosphorus oxychloride is added dropwise to DMF at 0°C, followed by the addition of pyrazoline derivative (0.01 mol). The mixture is then heated at 70°C for 4–7 hours.

- Workup: Cooling, basification with saturated sodium carbonate solution, and crystallization from methanol.

This method yields the desired compound in high purity.

Alternative Synthetic Routes

Aryloxyacetyl Substitution

An alternative approach involves grafting a benzaldehyde moiety onto a bromoacetyl-substituted pyrazoline:

- Reactants: Intermediate pyrazolines, 4-hydroxybenzaldehyde, and potassium hydroxide (KOH).

- Solvent: Ethanol (96%).

- Conditions: Heating at reflux temperature for 1 hour.

This method provides moderate yields and requires recrystallization for purification.

Regioselective Formylation

Using electron-rich aromatic substitutes, regioselective formylation can be achieved:

- Catalyst: Phosphorus oxychloride in DMF.

- Temperature Control: Precise temperature management ensures high regioselectivity during the reaction.

Optimization Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Temperature Control

Temperature optimization is critical:

- Pyrazoline formation typically occurs at moderate temperatures (~60°C).

- Formylation requires higher temperatures (~70°C) to ensure complete reaction without decomposition.

Data Table: Representative Reaction Conditions

| Step | Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Pyrazoline Formation | Chalcone + Hydrazine + TBD | Acetonitrile | 60°C | 24 hours | >80 |

| Formylation | Pyrazoline + POCl₃ + DMF | DMF | 70°C | 4–7 hours | High |

| Aryloxyacetyl Substitution | Pyrazoline + KOH + Benzaldehyde | Ethanol | Reflux | 1 hour | Moderate |

Notes on Purification

Purification techniques such as flash chromatography and recrystallization are essential to achieve high-purity products. Solvent retention in solids may require extended vacuum drying.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.

Reduction: 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-nitrobenzaldehyde.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. For instance, derivatives of 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde have been evaluated for their ability to inhibit tumor growth. A study demonstrated that modifications to the pyrazole structure could enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development in cancer therapies .

Anti-inflammatory and Analgesic Properties

The pyrazolone ring system is known for its anti-inflammatory and analgesic effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This suggests that this compound could be effective in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

Studies have reported that pyrazole derivatives possess antimicrobial properties. The incorporation of the benzaldehyde group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to potential applications in treating infections .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a suitable candidate for use in organic light-emitting diodes. Its ability to form stable thin films and emit light upon electrical excitation can be harnessed in the development of energy-efficient display technologies .

Photovoltaic Cells

In addition to OLEDs, this compound has potential applications in organic photovoltaic cells. Its electronic structure allows for effective charge transport, which is critical for converting solar energy into electrical energy efficiently .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as condensation, reduction, and substitution to create more complex molecules. This versatility is valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The compound’s pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, further influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl rings or pyrazoline core, which significantly influence physicochemical and biological properties. Key examples include:

- Planarity and Crystal Packing : The dihedral angle between the pyrazoline and phenyl rings in 4-(3-phenyl-dihydropyrazol-1-yl)benzaldehyde analogs ranges from 1.96° (nearly coplanar, ) to >10° in bulkier derivatives (e.g., hexyloxy substituents), which disrupt π-π stacking .

- Reactivity : The benzaldehyde group in the parent compound allows for Schiff base formation, whereas sulfonamide or acetylated analogs () prioritize hydrogen bonding or steric effects .

Biological Activity

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring fused with a phenyl group and an aldehyde functional group, contributing to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 10.2 | |

| Breast Cancer | MDA-MB-231 | 8.5 | |

| Colorectal Cancer | HCT116 | 12.0 | |

| Prostate Cancer | PC3 | 9.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms, possibly involving apoptosis induction or cell cycle arrest.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX Inhibition (%) | IC50 (µM) |

|---|---|---|

| 4-(3-Phenyl-Pyrazole) | COX-1: 45% | 15.0 |

| COX-2: 60% | 10.0 | |

| Reference (Diclofenac) | COX-2: 54.65 |

These results indicate a potential for developing new anti-inflammatory drugs based on this scaffold, with lower side effects compared to traditional NSAIDs.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies have reported that compounds similar to this compound possess activity against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

These findings support the potential use of this compound as a lead structure for developing new antibiotics.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with hydrazones or other pyrazole precursors under acidic conditions. The reaction conditions can be optimized to enhance yield and purity.

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives in vivo:

- Breast Cancer Model : A study demonstrated that a derivative of this compound significantly reduced tumor size in MDA-MB-231 xenograft models.

- Inflammation Model : In carrageenan-induced paw edema models, the compound exhibited significant anti-inflammatory effects comparable to standard treatments.

- Antimicrobial Testing : Clinical isolates of resistant bacterial strains were effectively inhibited by this compound in vitro, suggesting its potential for treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde?

The compound is typically synthesized via condensation reactions between substituted hydrazines and α,β-unsaturated carbonyl precursors. For example, the Vilsmeier–Haack reagent (VH reagent) has been used to functionalize dihydropyrazole derivatives under controlled conditions (0°C initiation, followed by 90–100°C reflux for 4 hours), achieving yields >70% . Alternative methods involve refluxing substituted benzaldehydes with heterocyclic amines in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and aromatic protons.

- X-ray crystallography to resolve dihydro-pyrazole ring puckering and benzaldehyde orientation (e.g., bond angles and torsion angles reported in related pyrazoline derivatives) .

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

Q. What are the key reactivity trends of the benzaldehyde moiety in this compound?

The aldehyde group undergoes nucleophilic additions (e.g., Schiff base formation with amines) and can be functionalized via reductive amination or cross-coupling reactions. For instance, succinimidyl 4-formylbenzoate (SFB) derivatives are used to introduce bioorthogonal handles for protein conjugation .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization requires:

- Temperature control : Lower temperatures (0–5°C) during intermediate formation reduce side reactions .

- Catalyst screening : Acidic catalysts (e.g., glacial acetic acid) improve imine formation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproducts during reflux .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Molecular docking : Models interactions with biological targets (e.g., enzymes involved in inflammation or cancer). Pyrazoline derivatives show affinity for cyclooxygenase-2 (COX-2) and tubulin, validated by docking scores <−8.0 kcal/mol .

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity trends .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Variable-temperature NMR : Resolves dynamic effects (e.g., ring inversion in dihydropyrazole) by analyzing signal coalescence at elevated temperatures.

- 2D-COSY/NOESY : Assigns overlapping proton signals and confirms spatial proximity of aromatic protons .

Q. What strategies are effective for enhancing the compound’s stability in biological assays?

- Prodrug design : Mask the aldehyde group as an acetal or oxime to prevent premature degradation.

- Formulation optimization : Use cyclodextrin encapsulation or lipid nanoparticles to improve aqueous solubility and plasma half-life .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 0°C (initiation), 90–100°C (reflux) | Minimizes side reactions | |

| Catalyst | Glacial acetic acid (5 drops) | Accelerates imine formation | |

| Solvent | Ethanol (reflux) | Balances solubility and reactivity |

Q. Table 2: Common Analytical Challenges

| Challenge | Resolution Technique | Outcome Example | Reference |

|---|---|---|---|

| Overlapping NMR signals | 2D-COSY | Assigns diastereotopic protons in pyrazoline ring | |

| Low crystallinity | Vapor diffusion (dioxane/water) | Yields X-ray quality crystals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.